2'-Deoxy-8,5'-cycloadenosine

描述

2'-Deoxy-8,5'-cycloadenosine, also known as this compound, is a useful research compound. Its molecular formula is C10H11N5O3 and its molecular weight is 249.23 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Deoxyribonucleosides - Deoxyadenosines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

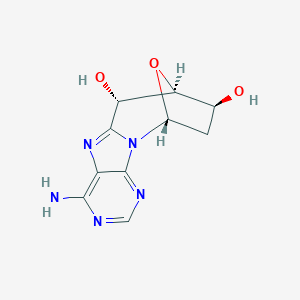

2'-Deoxy-8,5'-cycloadenosine (cyclo-dA) is a modified nucleoside that has garnered attention for its unique structural properties and biological activity. This compound is a member of the cyclopurine family, which is characterized by a cyclization between the 8 and 5' positions of the adenine base. This modification significantly alters its biochemical interactions and potential therapeutic applications.

Structural Characteristics

The structural modification in this compound introduces unique conformational properties that impact its biological function. The cyclization locks the adenine base into an anti-configuration, which affects its ability to participate in base pairing and influences DNA stability and repair mechanisms. The presence of the cyclo group alters the sugar pucker and base stacking interactions, potentially affecting enzyme recognition and activity in cellular processes .

- Nucleotide Excision Repair (NER) Substrate : Cyclo-dA is recognized as a substrate for the NER pathway, which is crucial for repairing oxidative DNA damage. Studies indicate that cyclopurine deoxynucleosides, including cyclo-dA, are specifically repaired by NER rather than base excision repair (BER), making them significant in understanding neurodegenerative diseases associated with defective DNA repair mechanisms .

- Inhibition of Polymerases : Cyclo-dA acts as a strong block to nucleases and polymerases, including RNA polymerase II. This inhibition can lead to transcriptional dysregulation and cellular stress responses, which are critical in various pathological conditions .

- Cytotoxicity : Research has indicated that cyclo-dA exhibits cytotoxic effects against certain tumor cell lines. Its ability to interfere with DNA replication and repair pathways contributes to its potential as an anticancer agent .

Case Studies

- Xeroderma Pigmentosum (XP) : In patients with XP, who have impaired NER capabilities, the accumulation of oxidative lesions such as cyclo-dA has been linked to neurodegenerative changes. Studies have shown that these lesions can lead to neuronal death due to transcriptional blockage, highlighting the importance of cyclo-dA in understanding XP-related neurological disorders .

- Antitumor Activity : Experimental studies have demonstrated that cyclo-dA can induce apoptosis in cancer cells through mechanisms involving DNA damage response pathways. The compound's ability to act as a nucleotide analog allows it to be incorporated into DNA, leading to replication errors and cell death .

Data Tables

科学研究应用

Structural Characteristics

2'-Deoxy-8,5'-cycloadenosine is characterized by a covalent bond between the 2'-deoxyribose sugar and the purine base at the 8 and 5' positions. This structural modification results from oxidative damage to DNA, significantly altering its conformation and biological functions. The compound's locked conformation, which differs from natural adenosine, allows for consistent interaction studies with other molecules.

Applications in Cancer Research

Radiosensitizer : One of the most notable applications of this compound is its role as a radiosensitizer in cancer treatment. It has been shown to enhance the effectiveness of radiation therapy by increasing the sensitivity of cancer cells to radiation. This property is particularly valuable in developing strategies to improve therapeutic outcomes for patients undergoing radiotherapy .

Insights into DNA Repair Mechanisms

DNA Damage Studies : As an oxidative DNA lesion, this compound poses significant challenges for DNA replication and transcription. Researchers utilize this compound to study the interactions between nucleosides and enzymes involved in DNA repair pathways. Its unique structure allows scientists to investigate how specific proteins recognize and respond to oxidative damage in DNA.

Enzymatic Interactions : Studies have demonstrated that this compound interacts with various proteins critical for DNA repair. This interaction can provide insights into the mechanisms by which cells maintain genomic integrity despite oxidative stress.

Comparative Analysis with Related Compounds

The following table summarizes key structural features and characteristics of compounds related to this compound:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2'-Deoxyguanosine | Similar sugar structure; purine base | Less prone to oxidative damage compared to cycloadenosine |

| 8,5'-Cyclo-2'-deoxyguanosine | Covalent bond between sugar and guanine base | Strongly mutagenic; blocks replication more effectively than cycloadenosine |

| 8-Hydroxy-2'-deoxyadenosine | Hydroxyl group at C8 position | Commonly repaired by base excision repair pathways |

This comparison highlights the distinct biological implications associated with this compound in the context of oxidative DNA damage and repair mechanisms.

Case Studies and Research Findings

Numerous studies have explored the applications of this compound:

- Study on Radiosensitization : A recent study demonstrated that treatment with this compound significantly increased tumor cell death when combined with radiation therapy. The findings suggest that this compound could be a valuable addition to existing cancer treatment protocols .

- Investigation of DNA Repair Pathways : Another research effort focused on how cells recognize and repair oxidative lesions caused by this compound. Results indicated that specific DNA repair enzymes exhibit altered activity in response to this compound, shedding light on potential therapeutic targets for enhancing DNA repair processes.

属性

IUPAC Name |

(1R,11S,12S,13S)-7-amino-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraene-11,13-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O3/c11-8-5-9(13-2-12-8)15-4-1-3(16)7(18-4)6(17)10(15)14-5/h2-4,6-7,16-17H,1H2,(H2,11,12,13)/t3-,4+,6+,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBVGIEDXZGVICG-HPQVQDLLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2C(C3=NC4=C(N=CN=C4N3C1O2)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]2[C@H](C3=NC4=C(N=CN=C4N3[C@@H]1O2)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60922315 | |

| Record name | 4-Amino-7,8,9,10-tetrahydro-6H-7,10-epoxyazepino[1,2-e]purine-6,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60922315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117182-88-4 | |

| Record name | 8,5′-Cyclo-2′-deoxyadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117182-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8,5'-Cyclo-2'-deoxyadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117182884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-7,8,9,10-tetrahydro-6H-7,10-epoxyazepino[1,2-e]purine-6,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60922315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。